2,3-Dihydroxybutanoic acid

描述

This compound has been reported in Homo sapiens with data available.

Structure

3D Structure

属性

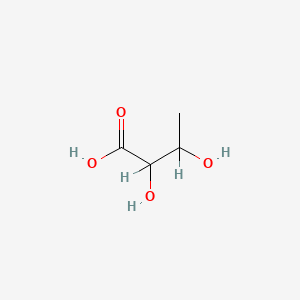

IUPAC Name |

2,3-dihydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUGYXZSURQALL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862402 |

Source

|

| Record name | 2,3-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3413-97-6, 759-06-8 |

Source

|

| Record name | NSC181495 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC69870 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Occurrence of 2,3-Dihydroxybutanoic Acid Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxybutanoic acid is a chiral molecule possessing two stereogenic centers, which gives rise to four distinct stereoisomers: the erythro pair, (2R,3R) and (2S,3S), and the threo pair, (2R,3S) and (2S,3R).[1] These stereoisomers, while structurally similar, can exhibit significantly different biological activities and metabolic fates. This in-depth technical guide provides a comprehensive overview of the natural occurrence of these stereoisomers across various biological systems, details their biosynthetic pathways where known, and presents established experimental protocols for their extraction, separation, and analysis. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Natural Occurrence of Stereoisomers

The presence and abundance of this compound stereoisomers are highly specific to the biological context, with particular isomers identified in humans, plants, and microorganisms.

In Humans

In human metabolism, two stereoisomers of this compound have been identified with distinct physiological and pathological relevance.

-

(2S,3R)-2,3-dihydroxybutanoic acid: This threo-isomer is a normally occurring carboxylic acid found in human blood and urine.[2] Notably, its urinary levels are significantly elevated in patients with Type 1 diabetes mellitus, suggesting its potential as a biomarker for this metabolic disorder.[2][3]

-

(2R,3S)-2,3-dihydroxybutanoic acid: In contrast, this threo-isomer has been identified as a potential oncometabolite. Its production is significantly increased in patients with acute myeloid leukemia (AML) who have mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) genes.[4] This stereoisomer serves as a biomarker for the presence of these specific cancer-associated mutations.[2] Nuclear magnetic resonance studies have indicated that the (2R,3R)-diastereomer (4-deoxyerythronic acid) is not typically present in normal human urine.[5] An earlier report also noted that 4-deoxythreonic acid is found in larger quantities in human urine compared to 4-deoxyerythronic acid.[5]

In Plants

This compound has been identified as a constituent of the plant genus Corydalis, which is known for its use in traditional medicine.[6] However, the specific stereoisomer(s) present in these plants have not yet been fully characterized. Further research is required to isolate and identify the exact stereochemical configuration of the this compound produced by Corydalis species.

In Bacteria and Fungi

Currently, there is limited specific information available on the natural occurrence of this compound stereoisomers in bacteria and fungi. While these microorganisms are known to produce a wide array of organic acids, the presence and stereochemistry of this compound in their metabolomes remain an area for future investigation.

Quantitative Data

The following table summarizes the available quantitative data on the occurrence of this compound stereoisomers.

| Stereoisomer | Biological Matrix | Condition | Concentration/Level | Citation(s) |

| (2S,3R) | Human Urine | Type 1 Diabetes Mellitus | Significantly elevated | [2][3] |

| (2R,3S) | Human Plasma | Acute Myeloid Leukemia (with IDH1/2 mutations) | Significantly elevated | [2][4] |

Biosynthesis of this compound Stereoisomers

The biosynthetic pathways for the production of this compound are stereospecific and are beginning to be elucidated, particularly in the context of human disease.

Biosynthesis of (2R,3S)-2,3-Dihydroxybutanoic Acid in Acute Myeloid Leukemia (AML)

In AML patients with mutations in IDH1 or IDH2, the mutant enzymes gain a neomorphic function, enabling them to catalyze the reduction of α-keto acids. The proposed pathway for the formation of (2R,3S)-2,3-dihydroxybutanoic acid involves two main steps:

-

Transamination of L-Threonine: The amino acid L-threonine is converted to its α-keto acid counterpart, (3S)-hydroxy-2-oxobutanoic acid.[2]

-

Reduction by Mutant IDH1/2: The mutant IDH1 and IDH2 enzymes then reduce the α-keto group of (3S)-hydroxy-2-oxobutanoic acid to a hydroxyl group, yielding (2R,3S)-2,3-dihydroxybutanoic acid.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (2R,3S)-2,3-Dihydroxybutyric acid sodium salt hydrate ≥97.0% (GC) [sigmaaldrich.com]

- 4. (2 R,3 S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Biosynthesis of (2R,3S)-2,3-dihydroxybutyric Acid in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-2,3-dihydroxybutyric acid, a chiral metabolite, has emerged as a significant molecule in the field of oncology, particularly as a potential oncometabolite associated with mutations in isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2). This technical guide provides a comprehensive overview of the biosynthesis of (2R,3S)-2,3-dihydroxybutyric acid, focusing on its metabolic pathway, quantitative data from patient samples, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of this metabolite in cancer and other metabolic disorders.

Introduction

(2R,3S)-2,3-dihydroxybutyric acid is a stereoisomer of 2,3-dihydroxybutanoic acid. While its presence has been detected in human biological fluids, its metabolic significance was largely uncharacterized until recent studies linked its elevated levels to mutations in the metabolic enzymes IDH1 and IDH2 in acute myeloid leukemia (AML)[1]. These mutations confer a neomorphic enzymatic activity, leading to the production of oncometabolites. The discovery of (2R,3S)-2,3-dihydroxybutyric acid's association with these cancers has opened new avenues for its use as a potential biomarker and for understanding the metabolic reprogramming that drives tumorigenesis.

Biosynthesis of (2R,3S)-2,3-dihydroxybutyric Acid in IDH1/2 Mutant Cancers

The primary proposed biosynthetic pathway for (2R,3S)-2,3-dihydroxybutyric acid in the context of IDH1/2 mutant cancers involves the metabolism of the essential amino acid L-threonine.

Proposed Metabolic Pathway

The biosynthesis is a two-step process:

-

Transamination of L-Threonine: L-threonine is converted to its α-keto acid counterpart, (3S)-hydroxy-2-oxobutanoic acid. This reaction is catalyzed by a transaminase enzyme.

-

Reduction by Mutant IDH1/2: The neomorphic activity of the mutated IDH1 and IDH2 enzymes reduces the α-keto group of (3S)-hydroxy-2-oxobutanoic acid to a hydroxyl group, forming (2R,3S)-2,3-dihydroxybutanoic acid. This reductive carboxylation is analogous to the conversion of α-ketoglutarate to 2-hydroxyglutarate (2-HG) by the same mutant enzymes.

Enzyme Kinetics

While the kinetic mechanism of mutant IDH1 in the reduction of its canonical substrate, α-ketoglutarate (α-KG), has been studied, specific kinetic parameters (Km, kcat, Vmax) for the reaction with (3S)-hydroxy-2-oxobutanoic acid are not yet well-documented in published literature. Studies on α-KG reduction by mutant IDH1 suggest an ordered sequential mechanism where NADPH binds before α-KG[2]. It is plausible that the reduction of (3S)-hydroxy-2-oxobutanoic acid follows a similar mechanism, though further research is required to establish the precise kinetic parameters.

Quantitative Data in Acute Myeloid Leukemia (AML)

Metabolomic studies of plasma from AML patients have provided quantitative data on the levels of (2R,3S)-2,3-dihydroxybutyric acid, highlighting its potential as a biomarker for IDH1/2 mutations.

| Metabolite | Patient Group | Mean Plasma Concentration (μM) | Standard Error of the Mean (SEM) | p-value (vs. Wild-Type) |

| (2R,3S)-2,3-dihydroxybutyric acid | Wild-Type IDH1/2 | 0.53 | 0.05 | - |

| IDH1R132 Mutant | 1.89 | 0.38 | < 0.0001 | |

| IDH2R140 Mutant | 2.58 | 0.52 | < 0.0001 | |

| (2R)-hydroxyglutarate (2-HG) | Wild-Type IDH1/2 | 1.18 | 0.17 | - |

| IDH1R132 Mutant | 11.2 | 2.8 | < 0.0001 | |

| IDH2R140 Mutant | 24.9 | 6.9 | < 0.0001 |

Data from metabolomic analysis of plasma from AML patients.

Experimental Protocols

Quantification of (2R,3S)-2,3-dihydroxybutyric Acid in Plasma by GC-MS

This protocol provides a general workflow for the analysis of (2R,3S)-2,3-dihydroxybutyric acid in plasma samples using gas chromatography-mass spectrometry (GC-MS).

Methodology:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 50 µL of plasma, add 1 mL of ice-cold methanol (B129727) to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

Derivatization:

-

To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 37°C for 90 minutes to protect carbonyl groups.

-

Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 30 minutes to silylate hydroxyl and carboxyl groups.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into a GC-MS system.

-

Gas Chromatograph Conditions (example):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 70°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer Conditions (example):

-

Ion Source Temperature: 230°C.

-

Scan Range: m/z 50-600.

-

Electron Ionization: 70 eV.

-

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized (2R,3S)-2,3-dihydroxybutyric acid based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the metabolite by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standard.

-

Biocatalytic Production of (2R,3S)-2,3-dihydroxybutyric Acid

Biocatalytic methods offer a stereoselective and environmentally friendly approach to synthesize chiral molecules. Microorganisms such as Hansenula polymorpha and Hansenula fabianii can be used for the stereoselective reduction of a ketone precursor, like ethyl 2-hydroxy-3-oxobutanoate, to produce (2R,3S)-2,3-dihydroxybutyric acid[3].

Detailed Protocol for Biocatalytic Reduction (General Framework):

-

Microorganism Cultivation:

-

Prepare a suitable culture medium for the selected microorganism (e.g., YPD medium for yeast).

-

Inoculate the medium with a starter culture and incubate in a shaker at the optimal temperature and agitation for cell growth (e.g., 28-30°C for Hansenula species).

-

Grow the culture to a desired cell density (e.g., mid- to late-exponential phase).

-

-

Biotransformation:

-

Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0) containing a co-substrate for cofactor regeneration (e.g., glucose).

-

Add the substrate, ethyl 2-hydroxy-3-oxobutanoate, to the cell suspension. The optimal substrate concentration should be determined empirically to avoid substrate inhibition.

-

Incubate the reaction mixture under controlled conditions (temperature, pH, and agitation) for a specified period (e.g., 24-72 hours).

-

-

Product Extraction and Purification:

-

Separate the cells from the reaction mixture by centrifugation.

-

The supernatant, containing the product, can be purified using several methods. One common approach is ion-exchange chromatography[4].

-

Adjust the pH of the supernatant to a value where the (2R,3S)-2,3-dihydroxybutyric acid is charged (e.g., pH > pKa).

-

Load the supernatant onto an anion-exchange column.

-

Wash the column with a low-salt buffer to remove unbound impurities.

-

Elute the bound product using a salt gradient or by changing the pH of the elution buffer.

-

-

Alternatively, the product can be extracted from the acidified supernatant using an organic solvent (e.g., ethyl acetate) followed by evaporation of the solvent.

-

The final step often involves saponification of the ester to yield the free acid.

-

Conclusion

The biosynthesis of (2R,3S)-2,3-dihydroxybutyric acid via the neomorphic activity of mutant IDH1/2 enzymes represents a significant finding in cancer metabolism. Its elevated levels in AML patients with these mutations underscore its potential as a specific and sensitive biomarker. The provided experimental protocols offer a foundation for researchers to further investigate the role of this oncometabolite in disease pathogenesis and to explore its potential as a therapeutic target. Further research is warranted to elucidate the precise enzyme kinetics of mutant IDH1/2 with (3S)-hydroxy-2-oxobutanoic acid and to optimize biocatalytic production methods for this valuable chiral molecule.

References

- 1. (2 R,3 S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutant IDH1 enhances the production of 2-hydroxyglutarate due to its kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

2,3-Dihydroxybutanoic Acid: An Emerging Oncometabolite in Cancer Metabolism

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic reprogramming is a hallmark of cancer, leading to the production of aberrant metabolites, termed oncometabolites, that can drive tumorigenesis. While 2-hydroxyglutarate (2-HG) is a well-established oncometabolite resulting from mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2), recent evidence has identified (2R,3S)-2,3-dihydroxybutanoic acid (2,3-DHBA) as another potential oncometabolite produced by these same mutant enzymes. This technical guide provides a comprehensive overview of the current understanding of 2,3-DHBA, focusing on its biosynthesis, its role as a biomarker in acute myeloid leukemia (AML), and its potential mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of oncology and drug development, offering detailed experimental protocols, quantitative data, and visualizations of key pathways to facilitate further investigation into this promising area of cancer metabolism.

Introduction to 2,3-Dihydroxybutanoic Acid

This compound (2,3-DHBA), also known as 2,3-dihydroxybutyric acid, is a four-carbon sugar acid with two chiral centers, resulting in four stereoisomers.[1] The (2R,3S) stereoisomer has recently gained significant attention in cancer research due to its association with mutations in IDH1 and IDH2, particularly in the context of acute myeloid leukemia (AML).[2] These mutations confer a neomorphic enzymatic activity, enabling the conversion of α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[2] Concurrently, these mutant enzymes also catalyze the production of (2R,3S)-2,3-dihydroxybutanoic acid from a metabolite of the amino acid threonine.[1]

Biosynthesis of (2R,3S)-2,3-Dihydroxybutanoic Acid in Cancer

In cancer cells harboring IDH1 or IDH2 mutations, the production of (2R,3S)-2,3-dihydroxybutanoic acid is a multi-step process initiated from the amino acid L-threonine.

-

Transamination of L-Threonine: L-threonine is first converted to (3S)-hydroxy-2-oxobutanoic acid (α-keto-β-hydroxybutyrate) by a transaminase enzyme.

-

Reduction by Mutant IDH1/2: The mutant IDH1/2 enzyme then utilizes its neomorphic activity to reduce the α-keto group of (3S)-hydroxy-2-oxobutanoic acid, yielding (2R,3S)-2,3-dihydroxybutanoic acid.[1]

Quantitative Data: 2,3-DHBA as a Biomarker in AML

Studies have demonstrated that the plasma concentration of (2R,3S)-2,3-dihydroxybutanoic acid is significantly elevated in AML patients with IDH1/2 mutations compared to those with wild-type IDH1/2.[2] Furthermore, its levels show a strong correlation with the well-established oncometabolite, 2-HG.[2]

| Metabolite | Patient Group | Mean Plasma Concentration (µM ± SEM) | p-value (vs. Wild-Type) |

| (2R,3S)-2,3-Dihydroxybutanoic Acid | Wild-Type IDH1/2 | 0.53 ± 0.05 | - |

| IDH1R132 Mutant | 1.89 ± 0.38 | < 0.0001 | |

| IDH2R140 Mutant | 2.58 ± 0.52 | < 0.0001 | |

| (2R)-Hydroxyglutarate (2-HG) | Wild-Type IDH1/2 | 1.18 ± 0.17 | - |

| IDH1R132 Mutant | 10.9 ± 2.6 | < 0.0001 | |

| IDH2R140 Mutant | 19.8 ± 4.9 | < 0.0001 |

Table 1: Plasma concentrations of (2R,3S)-2,3-dihydroxybutanoic acid and (2R)-hydroxyglutarate in AML patients. Data is conceptually represented based on published findings.[2]

Receiver Operating Characteristic (ROC) analysis has indicated that 2,3-DHBA may serve as a better biomarker for IDH mutations than 2-HG, with an Area Under the Curve (AUC) of 0.861 (p < 0.0001), demonstrating 80% specificity and 87.3% sensitivity.[2]

Potential Oncometabolic Functions and Signaling Pathways

The structural similarity of 2,3-DHBA to 2-HG suggests that it may exert its oncometabolic effects through similar mechanisms, primarily through the competitive inhibition of α-ketoglutarate-dependent dioxygenases. These enzymes play crucial roles in epigenetic regulation.

-

Inhibition of TET Enzymes: Ten-eleven translocation (TET) enzymes are responsible for the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), a key step in DNA demethylation. Inhibition of TET enzymes by an oncometabolite can lead to hypermethylation of DNA and altered gene expression.

-

Inhibition of Histone Demethylases: Histone lysine (B10760008) demethylases (KDMs) are also α-ketoglutarate-dependent and play a critical role in regulating gene expression through the removal of methyl groups from histones. Their inhibition can lead to aberrant histone methylation patterns.

While direct experimental evidence for the inhibition of these enzymes by (2R,3S)-2,3-dihydroxybutanoic acid is currently lacking, this remains a key area of investigation.

Experimental Protocols

Quantification of this compound by GC-MS

This protocol describes the analysis of 2,3-DHBA in plasma samples.

5.1.1. Sample Preparation and Extraction

-

To 100 µL of plasma, add a suitable internal standard (e.g., stable isotope-labeled 2,3-DHBA).

-

Acidify the sample with 10 µL of 1M HCl.

-

Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate.

-

Vortex the mixture for 1 minute and centrifuge at 3000 rpm for 5 minutes.

-

Carefully transfer the upper organic layer to a new tube.

-

Dry the organic extract under a gentle stream of nitrogen.

5.1.2. Derivatization (Silylation)

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Seal the vial and incubate at 60°C for 30 minutes.

-

After cooling, the sample is ready for GC-MS analysis.

5.1.3. GC-MS Conditions

-

GC Column: TG-5SILMS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector: Split mode (e.g., 1/20 ratio) at 280°C.

-

Oven Program: Initial temperature of 80°C for 2 minutes, ramp to 300°C at 10°C/min, and hold for 3 minutes.

-

MS Detector: Electron ionization (EI) mode with a source temperature of 230°C.

-

Data Acquisition: Selected Ion Monitoring (SIM) for targeted quantification.

Cell Viability Assay (MTT Assay)

This protocol can be used to assess the effect of (2R,3S)-2,3-dihydroxybutanoic acid on the viability of cancer cell lines (e.g., AML cell lines).

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of culture medium.

-

Treatment: After 24 hours, treat the cells with various concentrations of (2R,3S)-2,3-dihydroxybutanoic acid. Include a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term proliferative potential of cancer cells after treatment.

-

Cell Treatment: Treat cancer cells in a 6-well plate with various concentrations of (2R,3S)-2,3-dihydroxybutanoic acid for 24-48 hours.

-

Cell Seeding: Harvest the cells and seed a low number of viable cells (e.g., 500-1000 cells) into a new 6-well plate.

-

Incubation: Incubate the plates for 10-14 days to allow for colony formation.

-

Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

-

Quantification: Count the number of colonies in each well.

Future Directions and Conclusion

The discovery of (2R,3S)-2,3-dihydroxybutanoic acid as a potential oncometabolite in IDH-mutant cancers opens up new avenues for cancer diagnosis and therapy. While its role as a biomarker is promising, further research is needed to fully elucidate its oncometabolic functions. Key areas for future investigation include:

-

Direct Effects on Cancer Cell Proliferation: Determining the IC50 values of (2R,3S)-2,3-dihydroxybutanoic acid in various cancer cell lines is crucial to confirm its direct role in promoting cancer cell survival and growth.

-

Mechanism of Action: Direct experimental validation of the inhibition of TET enzymes and histone demethylases by (2R,3S)-2,3-dihydroxybutanoic acid is needed to confirm its mechanism of action.

-

Cellular Transport and Metabolism: Understanding how 2,3-DHBA is transported into and out of cells, potentially via monocarboxylate transporters (MCTs), and its metabolic fate within the cell will provide a more complete picture of its biological role.[3]

-

Therapeutic Targeting: Exploring the therapeutic potential of targeting the biosynthesis or signaling pathways of 2,3-DHBA could lead to novel treatment strategies for IDH-mutant cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monocarboxylate transporter 1 mediates DL-2-Hydroxy-(4-methylthio)butanoic acid transport across the apical membrane of Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergent Role of 2,3-Dihydroxybutanoic Acid in Acute Myeloid Leukemia: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the burgeoning role of 2,3-Dihydroxybutanoic acid (2,3-DHBA) in the pathophysiology of Acute Myeloid Leukemia (AML). It consolidates current research findings, presents quantitative data, details experimental methodologies, and visualizes key metabolic and analytical pathways.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. While genetic mutations are established drivers of AML, the role of metabolic dysregulation in its pathogenesis is a rapidly advancing field of research. The discovery of oncometabolites, such as 2-hydroxyglutarate (2-HG) produced by mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes, has provided novel insights into AML biology and created new therapeutic avenues. Recently, (2R,3S)-2,3-dihydroxybutanoic acid (2,3-DHBA) has emerged as another metabolite significantly associated with IDH mutations in AML, suggesting its potential as a novel oncometabolite and a sensitive biomarker for the disease.[1][2][3][4]

Quantitative Data Summary

Metabolomic studies of plasma from AML patients have revealed a strong correlation between elevated 2,3-DHBA levels and the presence of IDH1 and IDH2 mutations. The following tables summarize key quantitative findings from these studies.

Table 1: Plasma Concentrations of (2R,3S)-2,3-dihydroxybutanoic acid (2,3-DHBA) and (2R)-hydroxyglutaric acid (2R-HG) in AML Patients. [1][2]

| Patient Cohort | N | 2,3-DHBA Plasma Concentration (Relative Peak Area) | 2R-HG Plasma Concentration (Relative Peak Area) |

| IDH1/2 Wild-Type (WT) | 29 | Median: 1.00 | Median: 1.00 |

| IDH1R132 Mutant | 9 | Median: 2.89 (p < 0.0001 vs WT) | Median: 3.45 (p < 0.0001 vs WT) |

| IDH2R140 Mutant | 12 | Median values also significantly elevated (p < 0.0001 vs WT) | Median values also significantly elevated (p < 0.0001 vs WT) |

| IDH2R172 Mutant | 1 | Elevated levels observed | Elevated levels observed |

Table 2: Biomarker Performance of 2,3-DHBA and 2R-HG for Detecting IDH Mutations in AML. [2][3][5]

| Biomarker | Area Under the Curve (AUC) - ROC Analysis | p-value | Specificity | Sensitivity |

| 2,3-DHBA | 0.861 | < 0.0001 | 80% | 87.3% |

| 2R-HG | Not explicitly stated, but 2,3-DHBA is noted as a better biomarker | < 0.0001 | 80% | 63.8% |

Key Experimental Protocols

The primary methodology for the quantification of 2,3-DHBA and other metabolites in AML patient samples is Gas Chromatography-Mass Spectrometry (GC-MS)-based metabolomic profiling.[2][6]

Sample Preparation

-

Plasma Collection: Whole blood is collected from AML patients into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.[6]

-

Metabolite Extraction: A protein precipitation and metabolite extraction procedure is performed. Typically, a cold extraction solvent mixture (e.g., acetonitrile, isopropanol, and water in a 3:3:2 ratio) is added to the plasma samples. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the small molecule metabolites is collected for analysis.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Derivatization: The extracted metabolites are chemically derivatized to increase their volatility for GC analysis. This is a crucial step for polar molecules like 2,3-DHBA.

-

GC-MS Operation: A small volume of the derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The metabolites are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification. The mass spectrometer can be operated in full scan mode for metabolite identification and in selected ion monitoring (SIM) mode for more sensitive quantification.[7]

Data Analysis

-

Metabolite Identification: Metabolites are identified by comparing their retention times and mass fragmentation patterns to a reference library of known compounds.[6]

-

Statistical Analysis: Non-parametric tests, such as the two-tailed Mann-Whitney test, are used to compare the median metabolite concentrations between different patient groups (e.g., IDH-mutant vs. IDH-wild type). The Bonferroni correction may be applied to adjust for multiple comparisons, with a p-value < 0.05 considered statistically significant. Spearman rank correlation is used to assess the relationships between different metabolites.[6]

Signaling Pathways and Molecular Mechanisms

The production of 2,3-DHBA in AML is intrinsically linked to the neomorphic activity of mutant IDH1 and IDH2 enzymes.[2][7]

Proposed Metabolic Pathway for 2,3-DHBA Formation

Mutations in IDH1 and IDH2 confer a new enzymatic function, allowing the reduction of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2] Emerging evidence strongly suggests that these mutant enzymes also catalyze the reduction of (3S)-hydroxy-2-oxobutanoic acid, a metabolite derived from the amino acid threonine, to (2R,3S)-2,3-dihydroxybutanoic acid.[2][6][7]

References

- 1. benchchem.com [benchchem.com]

- 2. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2 R,3 S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

structural relationship between 2,3-Dihydroxybutanoic acid enantiomers and diastereomers

An In-depth Technical Guide on the Structural Relationship Between 2,3-Dihydroxybutanoic Acid Enantiomers and Diastereomers

Introduction to the Stereochemistry of this compound

This compound is a chiral molecule of significant interest in chemical and pharmaceutical research due to its structural complexity and the distinct biological activities of its stereoisomers.[1][2] The molecule possesses two stereogenic centers at carbons C2 and C3. This structural feature gives rise to a total of four possible stereoisomers (2^n, where n=2), which exist as two pairs of enantiomers.[1][3] These enantiomeric pairs are, in turn, diastereomers of each other.[1][4]

The four stereoisomers are:

-

(2R,3R)-2,3-dihydroxybutanoic acid

-

(2S,3S)-2,3-dihydroxybutanoic acid

-

(2R,3S)-2,3-dihydroxybutanoic acid

-

(2S,3R)-2,3-dihydroxybutanoic acid[1]

Understanding the precise three-dimensional arrangement of these isomers is critical, as subtle differences in spatial configuration can lead to vastly different physical, chemical, and biological properties.[1] For professionals in drug development, the ability to synthesize, separate, and characterize these stereoisomers is fundamental to ensuring the safety and efficacy of potential therapeutic agents.[5]

Structural and Stereoisomeric Relationships

The four stereoisomers of this compound are structurally related in a well-defined manner. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.[4][6]

-

Enantiomeric Pair 1: (2R,3R) and (2S,3S)

-

Enantiomeric Pair 2: (2R,3S) and (2S,3R)[7]

Any isomer from one enantiomeric pair is a diastereomer of any isomer from the other pair. For instance, (2R,3R) is a diastereomer of both (2R,3S) and (2S,3R).[4][7] This relationship is visualized in the diagram below.

Physicochemical Properties of Stereoisomers

The spatial arrangement of atoms directly influences the physicochemical properties of stereoisomers. Enantiomers share identical physical properties such as melting point, boiling point, and solubility, but differ in their interaction with plane-polarized light (optical activity).[1][6] Diastereomers, however, possess distinct physical properties, a crucial characteristic that enables their separation.[1][4]

| Property | (2R,3R) / (2S,3S) Pair | (2R,3S) / (2S,3R) Pair |

| Melting Point (°C) | 73-75[1] | Not explicitly found, but distinct from the other pair. |

| Specific Rotation [α]D | ±9.5°[7] | ±17.8°[7] |

| Boiling Point (°C) | 342.3 (Predicted)[1] | Not Available |

| Density (g/cm³) | 0.913 (Predicted)[1] | Not Available |

| Note: Enantiomers have equal and opposite specific rotations. The values presented are the magnitude of rotation.[1] |

Experimental Protocols

The synthesis, separation, and characterization of pure this compound stereoisomers are essential for research and development.

Synthesis of Stereoisomers

Stereoselective synthesis can be achieved through various routes:

-

From Crotonic Acid: The epoxidation of crotonic acid followed by hydrolysis can yield this compound. The stereochemical outcome depends on the specific reagents and conditions used for epoxidation and the subsequent ring-opening of the epoxide.[1]

-

From Biological Precursors: The compound can be synthesized with high stereoselectivity from the amino acid threonine through enzymatic reactions.[1]

Separation of Stereoisomers

Obtaining enantiomerically pure compounds requires effective separation techniques.

1. Resolution by Diastereomeric Salt Formation and Fractional Crystallization

This classical method leverages the different physical properties of diastereomers.[1] A racemic mixture is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral amine) to form a mixture of two diastereomeric salts.[1][4] Due to their different solubilities, these salts can be separated by fractional crystallization.[1][8]

Detailed Methodology:

-

Salt Formation: Dissolve one equivalent of the racemic this compound in a suitable solvent (e.g., ethanol). Add one equivalent of a chiral amine resolving agent, such as (R)-1-phenylethylamine. Stir the mixture to allow the diastereomeric salts to form, which may precipitate.[1]

-

Fractional Crystallization: Gently heat the solvent to dissolve the salt mixture completely. Slowly cool the solution to allow the less soluble diastereomeric salt to crystallize out.[1]

-

Isolation: Collect the crystals of the less soluble salt by filtration. The more soluble salt remains in the mother liquor.[4]

-

Liberation of Enantiomer: Treat the separated salt crystals with an acid to protonate the carboxylate and remove the chiral resolving agent. Extract the pure enantiomer with an organic solvent. The other enantiomer can be recovered from the mother liquor using the same process.[1]

2. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[1]

Detailed Methodology:

-

Column Selection: Choose a chiral column suitable for separating acidic compounds, such as one with a quinine-based stationary phase (e.g., CHIRALPAK QN-AX).[1]

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of an organic solvent like methanol (B129727) and an acidic modifier such as formic or acetic acid. The exact composition must be optimized.[1]

-

Sample Preparation: Dissolve the racemic mixture in the mobile phase and filter it through a 0.45 µm filter before injection.[1]

-

Chromatographic Conditions:

-

Data Analysis: The two enantiomers will elute at different retention times, appearing as two separate peaks in the chromatogram. The peak area corresponds to the relative amount of each enantiomer.[1]

Determination of Absolute Configuration

1. Polarimetry

This technique measures the rotation of plane-polarized light by a chiral compound. The specific rotation ([α]) is a characteristic value for a given enantiomer.[5]

Detailed Methodology:

-

Sample Preparation: Accurately weigh a known mass of the purified stereoisomer and dissolve it in a volumetric flask with a suitable solvent (e.g., water) to a known volume and concentration (c).[5]

-

Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent).[5]

-

Measurement: Fill the polarimeter cell (of known path length, l) with the sample solution and measure the observed optical rotation (α).[5]

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c).[5]

2. NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This method can determine the enantiomeric ratio by resolving the NMR signals of the enantiomers.[5]

Detailed Methodology:

-

Sample Preparation: Prepare a solution of the this compound sample in a deuterated solvent (e.g., CDCl3) in an NMR tube.[5]

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum as a reference.[5]

-

Addition of CSA: Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) to the tube.[5]

-

Spectrum Acquisition: Acquire another ¹H NMR spectrum of the mixture.[5]

-

Data Analysis: Compare the new spectrum to the reference. The signals for the protons of the two enantiomers will be split into two distinct sets. The integration of these separated signals can be used to determine the enantiomeric ratio.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Q-C3 (a) Given this compound, structure is shown below. O=C(.. [askfilo.com]

- 4. Dept. of Chemistry - CHEM 233 (Ammon) [science.umd.edu]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemconnections.org [chemconnections.org]

- 8. benchchem.com [benchchem.com]

physical and chemical properties of 2,3-Dihydroxybutanoic acid stereoisomers

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dihydroxybutanoic Acid Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of this compound, a molecule of significant interest due to its chiral nature. This document details the structural relationships, physicochemical properties, and established methodologies for the synthesis and separation of its enantiomers and diastereomers.

Stereochemistry of this compound

This compound is a chiral molecule with two stereogenic centers at carbons C2 and C3. This results in four possible stereoisomers (2^n, where n=2), which exist as two pairs of enantiomers.[1] These pairs are diastereomers of each other.[1][2]

The four stereoisomers are:

-

(2R,3R)-2,3-dihydroxybutanoic acid

-

(2S,3S)-2,3-dihydroxybutanoic acid

-

(2R,3S)-2,3-dihydroxybutanoic acid

-

(2S,3R)-2,3-dihydroxybutanoic acid

The (2R,3R) and (2S,3S) isomers are known as the erythro forms, where the hydroxyl groups are on the same side in a Fischer projection. The (2R,3S) and (2S,3R) isomers are referred to as the threo forms, with the hydroxyl groups on opposite sides.[1] This difference in spatial arrangement leads to distinct physical and chemical properties.

Physical Properties

The spatial arrangement of atoms in stereoisomers influences their physical properties. Enantiomers share identical physical properties (e.g., melting point, boiling point, solubility) except for their interaction with plane-polarized light.[1][2] Diastereomers, however, have distinct physical properties, which is the basis for their separation by techniques like crystallization or chromatography.[1][3]

Data Presentation: Physicochemical Properties

| Property | (2R,3R) / (2S,3S) - erythro | (2R,3S) / (2S,3R) - threo |

| Melting Point (°C) | 172-174 | 73-75 |

| Boiling Point (°C) | 342.3 (Predicted) | Not Available |

| Specific Rotation [α]D | ±9.5° to ±13° | ±17.75° |

| Density (g/cm³) | 0.913 (Predicted) | Not Available |

Note: The specific rotation values for enantiomers are equal in magnitude but opposite in sign.[1]

Chemical Properties

The chemical properties of the stereoisomers are generally similar in an achiral environment. However, their reactivity can differ significantly in the presence of other chiral molecules, such as enzymes or chiral catalysts.

Acidity (pKa)

Reactivity

-

Esterification: The carboxyl group can undergo esterification with alcohols under acidic conditions.

-

Oxidation: The secondary hydroxyl groups can be oxidized to ketones.

-

Reactions with Chiral Reagents: The stereoisomers will react at different rates with chiral reagents. This difference in reactivity is a cornerstone of kinetic resolution, a method for separating enantiomers.

Experimental Protocols

Separation of Stereoisomers

The separation of the stereoisomers of this compound is a critical step to obtain enantiomerically pure compounds.[1] The two primary methods are the resolution of diastereomeric salts and chiral high-performance liquid chromatography (HPLC).[1][4]

This classical method leverages the different physical properties of diastereomers.[1]

Principle: A racemic mixture of this compound is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral amine like (R)- or (S)-1-phenylethylamine) to form a mixture of two diastereomeric salts.[1] Due to their different solubilities, these salts can be separated by fractional crystallization.[1] The pure enantiomers are then recovered by treating the separated salts with acid.[1]

Detailed Methodology:

-

Salt Formation:

-

Dissolve one equivalent of the racemic this compound (either the erythro or threo pair) in a suitable solvent such as ethanol (B145695) or methanol.[1]

-

Add one equivalent of a chiral amine resolving agent (e.g., (R)-1-phenylethylamine) to the solution.[1]

-

Stir the mixture to facilitate the formation of the diastereomeric salts, which may precipitate.[1]

-

-

Fractional Crystallization:

-

Recovery of Enantiomer:

-

Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to protonate the carboxylate and remove the resolving agent.[1]

-

Extract the pure enantiomer of this compound with an organic solvent like ethyl acetate.[1]

-

Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to yield the pure enantiomer.[1]

-

The other enantiomer can be recovered from the mother liquor from the fractional crystallization by a similar acidification and extraction process.[1]

-

References

2,3-Dihydroxybutanoic Acid: A Human Metabolite in Blood and Urine - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxybutanoic acid (2,3-DHBA), a four-carbon organic acid, has been identified as a human metabolite present in both blood and urine.[1] While historically detected in urine, recent advancements in metabolomics have brought this molecule to the forefront, particularly in the context of oncology.[2] This technical guide provides a comprehensive overview of this compound as a human metabolite, with a focus on its quantitative levels in biological fluids, the experimental protocols for its detection, and its known metabolic pathways.

Quantitative Data Presentation

The concentration of this compound in human plasma has been shown to be significantly elevated in patients with Acute Myeloid Leukemia (AML) harboring mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) genes.[2] The following tables summarize the available quantitative data for this compound in human plasma. Data for urine concentrations are currently limited in the scientific literature.

Table 1: Plasma Concentrations of this compound in AML Patients vs. Wild-Type IDH1/2 Individuals

| Analyte | Patient Group | Mean Plasma Concentration (µM ± SEM) | Statistical Significance (p-value vs. Wild-Type) |

| (2R,3S)-2,3-Dihydroxybutanoic Acid | IDH1/2 Wild-Type | 0.53 ± 0.05 | - |

| IDH1R132 Mutant | 1.89 ± 0.38 | < 0.0001 | |

| IDH2R140 Mutant | 2.58 ± 0.52 | < 0.0001 |

Data extracted from a study on Acute Myeloid Leukemia patients.[3]

Table 2: Relative Plasma Concentrations of this compound in AML Patient Cohorts

| Patient Cohort | N | 2,3-DHBA Plasma Concentration (Relative Peak Area, Median) | Statistical Significance (p-value vs. Wild-Type) |

| IDH1/2 Wild-Type (WT) | 29 | 1.00 | - |

| IDH1R132 Mutant | 9 | 2.89 | < 0.0001 |

| IDH2R140 Mutant | 12 | 4.11 | < 0.0001 |

This table presents data as a relative peak area compared to the wild-type group, as reported in a key study.[4]

Metabolic Pathways

Biosynthesis of this compound

The primary proposed biosynthetic pathway of (2R,3S)-2,3-dihydroxybutanoic acid in humans originates from the catabolism of the essential amino acid L-threonine.[2] Threonine is first converted to 2-amino-3-ketobutyrate by the enzyme L-threonine 3-dehydrogenase. Subsequently, 2-amino-3-ketobutyrate is deaminated to form (3S)-hydroxy-2-oxobutanoic acid. In individuals with neomorphic (new function) mutations in IDH1 or IDH2, these mutant enzymes can reduce (3S)-hydroxy-2-oxobutanoic acid to (2R,3S)-2,3-dihydroxybutanoic acid.[2] This process is analogous to the oncometabolite 2-hydroxyglutarate (2-HG) production by the same mutant enzymes from alpha-ketoglutarate.[5]

References

- 1. aurametrix.weebly.com [aurametrix.weebly.com]

- 2. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]

- 3. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Acids (urine) [heftpathology.com]

The Biological Significance of 4-Deoxythreonic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biological function of 4-deoxy-L-threonic acid (4-DTA), a C4-deoxygenated derivative of L-threonic acid, in metabolic pathways. 4-DTA has been identified as an endogenous human metabolite, present in biofluids such as urine and blood.[1] Its metabolic origins are primarily linked to the catabolism of L-threonine and the degradation of L-ascorbic acid (vitamin C). This document details the proposed metabolic pathways, summarizes available quantitative data, provides detailed experimental protocols for its analysis, and includes visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals in their understanding of this emerging metabolite.

Introduction

4-Deoxy-L-threonic acid is a sugar acid that has garnered increasing interest in the field of metabolomics.[2] Initially identified in human urine through advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, its presence suggests a role in endogenous metabolic processes. Structurally similar to L-threonic acid, a known metabolite of vitamin C, 4-DTA's biological functions are thought to be intertwined with amino acid and vitamin metabolism.[3] This guide aims to consolidate the current knowledge on 4-DTA, focusing on its metabolic pathways, quantitative presence in biological systems, and the methodologies for its accurate measurement.

Metabolic Pathways Involving 4-Deoxythreonic Acid

The metabolic origins of 4-deoxy-L-threonic acid are not yet fully elucidated; however, two primary pathways are proposed: the degradation of L-threonine and the catabolism of L-ascorbic acid.

L-Threonine Degradation Pathway

L-threonine, an essential amino acid, is metabolized through several routes. One of the primary pathways involves its conversion to intermediates that can subsequently be modified to form 4-DTA. In many organisms, L-threonine is catabolized by L-threonine dehydrogenase to 2-amino-3-ketobutyrate, which is then converted to acetyl-CoA and glycine.[4] In humans, where the gene for threonine dehydrogenase is a pseudogene, L-threonine is converted to α-ketobutyrate by serine/threonine dehydratase.[4]

The proposed pathway to 4-DTA from L-threonine likely involves a series of enzymatic reactions including deamination, decarboxylation, reduction, and oxidation. The key deoxygenation step at the C4 position is a critical, yet to be fully characterized, reaction.

L-Ascorbic Acid (Vitamin C) Degradation Pathway

L-ascorbic acid is a vital antioxidant that degrades both enzymatically and non-enzymatically in biological systems.[5] A major degradation product of L-ascorbic acid is L-threonic acid.[3][6][7] Given that 4-deoxy-L-threonic acid is a deoxygenated form of L-threonic acid, it is plausible that it arises from a modification of this vitamin C catabolite. The specific enzymes responsible for the deoxygenation of L-threonic acid to 4-DTA have not yet been identified.

Quantitative Data

The concentration of 4-deoxy-L-threonic acid has been measured in human biological fluids. The following table summarizes the available quantitative data.

| Biological Matrix | Subject Group | Concentration Range | Analytical Method | Reference |

| Human Urine | Healthy Adults | 1.8 - 14.2 µg/mg Creatinine | GC-MS | [8] |

| Human Urine | Healthy Neonates | 1.5 - 10.8 µg/mg Creatinine | GC-MS | [8] |

Experimental Protocols

Accurate quantification of 4-deoxy-L-threonic acid is crucial for understanding its biological role. The following section details a general protocol for the analysis of 4-DTA in biological fluids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[9][10]

Sample Preparation

The following workflow is a general guideline for the extraction of organic acids from biological fluids like plasma, serum, or urine.[11][12]

Methodology:

-

Sample Collection: Collect biological fluid samples (e.g., 100 µL of plasma or urine) and store them at -80°C until analysis.

-

Protein Precipitation: To 100 µL of the sample, add 400 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of polar organic acids.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5% B, increasing to 95% B over several minutes, followed by a re-equilibration step. The specific gradient should be optimized for the best separation of 4-DTA from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative mode.

-

Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for 4-deoxy-L-threonic acid (m/z 119.05 -> appropriate fragments) should be optimized using a pure standard.

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Conclusion

4-Deoxy-L-threonic acid is an emerging endogenous metabolite with potential links to both L-threonine and L-ascorbic acid metabolism. While its precise biological functions and the enzymatic pathways governing its formation are still under investigation, the methodologies for its detection and quantification are well-established. This technical guide provides a foundational understanding of 4-DTA, offering researchers the necessary information to pursue further studies into its physiological and pathological significance. Future research should focus on elucidating the specific enzymes involved in its biosynthesis and degradation, as well as exploring its potential as a biomarker in various disease states.

References

- 1. Human Metabolome Database: Showing metabocard for 4-Deoxythreonic acid (HMDB0002453) [hmdb.ca]

- 2. benchchem.com [benchchem.com]

- 3. Threonic acid - Wikipedia [en.wikipedia.org]

- 4. Threonine - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Vitamin C degradation in plant cells via enzymatic hydrolysis of 4-O-oxalyl-L-threonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ENZYMATIC BREAKDOWN OF THREONINE BY THREONINE ALDOLASE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted metabolomics in human and animal biofluids and tissues using liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extending Metabolomic Studies of Apis mellifera Venom: LC-MS-Based Targeted Analysis of Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]

- 12. lcms.labrulez.com [lcms.labrulez.com]

Unveiling the Anticancer Potential of 2,3-Dihydroxybutanoic Acid from Corydalis Leaves: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxybutanoic acid, a natural compound extractable from the leaves of Corydalis species, has been identified as a potential anticancer agent.[1][2] This technical guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding its anti-neoplastic activities. The document summarizes the reported in vitro and in vivo effects, notably against Ehrlich ascites carcinoma.[1][2] Due to the scarcity of specific quantitative data and mechanistic studies on this compound, this guide also explores the activities of structurally related compounds to infer potential mechanisms of action, such as the inhibition of cyclin-dependent kinases. Detailed, generalized experimental protocols for the extraction of compounds from Corydalis leaves, in vitro cytotoxicity assessment, and in vivo tumor models are provided to facilitate further research in this promising area.

Introduction

The genus Corydalis is a rich source of bioactive compounds, with many species traditionally used in medicine. Recent interest has focused on the identification of specific constituents with therapeutic potential. Among these is this compound, a compound reported to possess anticancer properties.[1][2] Specifically, it has been noted for its lethal effects on Ehrlich ascites tumor cells, demonstrating activity both in vitro and in vivo.[1][2] However, detailed studies quantifying this activity and elucidating the underlying molecular mechanisms are not yet widely available in peer-reviewed literature. This guide aims to consolidate the existing information and provide a framework for future investigation.

Quantitative Data on Anticancer Activity

To provide a contextual reference, the following table summarizes the cytotoxic activity of a structurally similar, but distinct, compound: 2,3-Dihydroxybenzoic Acid (2,3-DHBA) , against human breast cancer cell lines. It is crucial to note that these findings are for a different molecule and should not be directly extrapolated to this compound.

Table 1: In Vitro Cytotoxicity of 2,3-Dihydroxybenzoic Acid (2,3-DHBA) against Human Breast Cancer Cell Lines

| Cell Line | Compound | Time Point | IC50 (mM) |

| MCF-7 (Luminal A) | 2,3-DHBA | 48h | 8.61 |

| MDA-MB-231 (Triple-Negative) | 2,3-DHBA | 48h | 5.84 |

| L-929 (Non-cancerous control) | 2,3-DHBA | 48h | Not specified, but noted to be less sensitive |

Data sourced from a study on the effects of 2,3-Dihydroxybenzoic Acid on breast cancer cells.

Potential Mechanism of Action: Insights from a Related Compound

While the precise mechanism of action for this compound remains to be elucidated, studies on the aspirin (B1665792) metabolite 2,3-Dihydroxybenzoic acid (2,3-DHBA) suggest a potential avenue for investigation. This related compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[3] Dysregulation of CDK activity is a hallmark of many cancers.

The inhibition of CDKs can lead to cell cycle arrest and apoptosis.[4] Specifically, 2,3-DHBA was found to inhibit CDK1, CDK2, CDK4, and CDK6 at varying concentrations, with a notable effect on CDK6 at lower concentrations.[3] This suggests that this compound may exert its anticancer effects through a similar pathway, a hypothesis that warrants further investigation.

Below is a diagram illustrating the general role of CDKs in cell cycle progression.

Caption: A diagram of the Cyclin-Dependent Kinase (CDK) signaling pathway in cell cycle regulation.

Experimental Protocols

The following sections detail generalized protocols relevant to the study of this compound from Corydalis leaves.

Extraction and Isolation from Corydalis Leaves

This protocol describes a general method for the extraction and isolation of compounds from plant material.

-

Preparation of Plant Material: Fresh Corydalis leaves are collected, washed, and air-dried or freeze-dried. The dried leaves are then ground into a fine powder.

-

Extraction: The powdered leaves are subjected to solvent extraction, commonly using methanol (B129727) or a methanol/dichloromethane mixture, through methods such as reflux or maceration.

-

Fractionation: The crude extract is concentrated under reduced pressure and then fractionated using column chromatography. A variety of stationary phases can be employed, including silica (B1680970) gel or C18 reverse-phase silica.

-

Purification: Fractions showing activity in preliminary screens are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: A generalized workflow for the extraction and isolation of bioactive compounds from Corydalis leaves.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.

-

Cell Seeding: Cancer cells (e.g., Ehrlich ascites carcinoma cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The isolated this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vivo Ehrlich Ascites Carcinoma (EAC) Model

This protocol describes a common in vivo model for assessing the antitumor activity of compounds.

-

Animal Model: Swiss albino mice are typically used for this model.

-

Tumor Inoculation: EAC cells are propagated in donor mice. A specific number of viable EAC cells (e.g., 2 x 10^6 cells) are then injected intraperitoneally into the experimental mice.

-

Compound Administration: After a set period (e.g., 24 hours) post-inoculation, the mice are treated with this compound (at various doses) or a vehicle control, typically via intraperitoneal injection, for a specified number of days.

-

Monitoring: The mice are monitored daily for changes in body weight, and the mean survival time is recorded.

-

Tumor Assessment: At the end of the experimental period, the mice are euthanized, and the ascitic fluid is collected to determine the tumor volume and the total number of viable tumor cells.

-

Data Analysis: The antitumor effect is evaluated by comparing the tumor volume, viable tumor cell count, and mean survival time of the treated groups with the control group.

Caption: A generalized workflow for the in vivo assessment of anticancer activity using the Ehrlich Ascites Carcinoma model.

Conclusion and Future Directions

This compound from Corydalis leaves presents an intriguing starting point for further anticancer drug discovery. The current evidence, primarily centered on its activity against Ehrlich ascites carcinoma, is promising but lacks the quantitative and mechanistic detail necessary for progression into preclinical development.

Future research should prioritize:

-

Quantitative In Vitro Studies: Determining the IC50 values of purified this compound against a panel of cancer cell lines to understand its potency and spectrum of activity.

-

Mechanism of Action Studies: Investigating the molecular pathways affected by this compound, including its potential effects on the CDK signaling pathway, apoptosis induction, and other hallmarks of cancer.

-

In Vivo Efficacy Studies: Conducting robust in vivo studies in various tumor models to confirm its antitumor effects and assess its safety profile.

-

Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to inform dosing and formulation strategies.

By addressing these key areas, the scientific community can fully elucidate the therapeutic potential of this compound and its viability as a novel anticancer agent.

References

The Emergence of 2,3-Dihydroxybutanoic Acid as a Superior Biomarker for IDH Mutations

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes are pivotal events in the pathogenesis of several cancers, most notably acute myeloid leukemia (AML) and gliomas. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG) from α-ketoglutarate. For years, 2-HG has been the primary biomarker for detecting the presence of IDH mutations. However, recent metabolomic studies have unveiled a novel and potentially more robust biomarker: (2R,3S)-2,3-dihydroxybutanoic acid (2,3-DHBA). This technical guide provides an in-depth overview of the discovery, validation, and analytical methodologies for 2,3-DHBA as a biomarker for IDH mutations, tailored for researchers, scientists, and drug development professionals.

Discovery and Validation of 2,3-DHBA as a Biomarker

The discovery of 2,3-DHBA as a biomarker for IDH mutations arose from untargeted plasma metabolomics studies in AML patients. These studies revealed that in addition to the expected elevation of 2-HG, another metabolite, 2,3-DHBA, was consistently and significantly elevated in patients with IDH1 or IDH2 mutations compared to those with wild-type IDH.[1][2]

Subsequent investigations have shown a strong positive correlation between the plasma concentrations of 2,3-DHBA and 2-HG in IDH-mutant patients, suggesting a common underlying mechanism of production.[1][2] Critically, Receiver Operating Characteristic (ROC) analysis has demonstrated that 2,3-DHBA is a superior biomarker for identifying IDH mutation status compared to 2-HG, exhibiting higher sensitivity at a defined specificity.[1][2]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from comparative metabolomic analyses of plasma from AML patients, highlighting the differential levels of 2,3-DHBA and 2-HG in IDH-wildtype versus IDH-mutant individuals.

Table 1: Comparative Plasma Concentrations of 2,3-DHBA and 2-HG in AML Patients [3]

| Metabolite | Patient Group | Mean Plasma Concentration (µM) ± SEM | Statistical Significance (p-value) |

| (2R,3S)-dihydroxybutanoic acid (2,3-DHBA) | Wild-Type IDH1/2 | 0.53 ± 0.05 | < 0.0001 (compared to both mutant groups) |

| IDH1R132 Mutant | 1.89 ± 0.38 | ||

| IDH2R140 Mutant | 2.58 ± 0.52 | ||

| (2R)-hydroxyglutarate (2R-HG) | Wild-Type IDH1/2 | 1.18 ± 0.17 | < 0.0001 (compared to both mutant groups) |

| IDH1R132 Mutant | Not explicitly stated | ||

| IDH2R140 Mutant | Not explicitly stated |

Table 2: Biomarker Performance of 2,3-DHBA and 2-HG for Detecting IDH Mutations [1][2]

| Biomarker | Area Under the Curve (AUC) | Specificity | Sensitivity | p-value |

| 2,3-DHBA | 0.861 | 80% | 87.3% | < 0.0001 |

| 2R-HG | Not explicitly stated | 80% | 63.8% | < 0.0001 |

Metabolic Pathway of 2,3-DHBA Production

2,3-DHBA is a metabolite derived from the essential amino acid threonine. In individuals with wild-type IDH, threonine is catabolized through established pathways. However, in the presence of IDH1 or IDH2 mutations, an alternative pathway becomes active. The neomorphic activity of the mutant IDH enzyme leads to the reduction of a threonine-derived keto-acid, (3S)-hydroxy-2-oxobutanoic acid, to (2R,3S)-2,3-dihydroxybutanoic acid.

Caption: Proposed metabolic pathway for the production of 2,3-DHBA by mutant IDH enzymes.

Experimental Protocols

Accurate and reproducible quantification of 2,3-DHBA is crucial for its clinical application as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used for this purpose. Due to the polar nature and low volatility of 2,3-DHBA, a derivatization step is mandatory.

Plasma Sample Preparation and Metabolite Extraction

-

Plasma Collection: Collect whole blood in EDTA-containing tubes.

-

Centrifugation: Centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C to separate the plasma.

-

Storage: Store the plasma samples at -80°C until analysis.

-

Protein Precipitation and Extraction:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) (containing an internal standard, e.g., a stable isotope-labeled 2,3-DHBA).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen.

-

Derivatization for GC-MS Analysis (Silylation)

-

Reconstitution: Reconstitute the dried metabolite extract in 50 µL of pyridine.

-

Oximation: Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 37°C for 90 minutes with shaking. This step protects ketone and aldehyde groups.

-

Silylation: Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 70°C for 60 minutes. This step replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility.[4]

-

Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following are representative GC-MS parameters for the analysis of derivatized 2,3-DHBA. Optimization may be required for specific instrumentation.

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Injector: Splitless mode, 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp 1: 10°C/minute to 325°C.

-

Hold at 325°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full scan mode (m/z 50-600) for initial identification and Selected Ion Monitoring (SIM) mode for targeted quantification.

Experimental and Analytical Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis for the quantification of 2,3-DHBA as an IDH mutation biomarker.

Caption: Experimental workflow for the analysis of 2,3-DHBA as an IDH mutation biomarker.

Conclusion

The discovery of 2,3-dihydroxybutanoic acid as a highly sensitive and specific biomarker for IDH mutations represents a significant advancement in the field of oncometabolism. Its superior performance compared to the established biomarker, 2-HG, suggests that 2,3-DHBA has the potential to become a new standard for the non-invasive detection of IDH-mutant cancers. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and drug development professionals to incorporate the analysis of 2,3-DHBA into their studies and clinical trial designs. Further research into the biological function of 2,3-DHBA and its role in the pathogenesis of IDH-mutant cancers is warranted.

References

Methodological & Application

Synthesis of (2R,3S)-2,3-dihydroxybutyric Acid via Sharpless Asymmetric Dihydroxylation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of the valuable chiral building block, (2R,3S)-2,3-dihydroxybutyric acid, utilizing the robust and highly selective Sharpless asymmetric dihydroxylation. This methodology is critical for accessing enantiomerically pure compounds essential in the synthesis of complex carbohydrates, densely oxygenated natural products, and various pharmaceutical intermediates.[1][2][3] Recent research has also highlighted the significance of (2R,3S)-2,3-dihydroxybutyric acid as a potential oncometabolite in certain cancers, such as acute myeloid leukemia (AML) with IDH1 and IDH2 mutations, further underscoring the need for reliable synthetic routes.[1][4][5][6]

Core Synthetic Strategy

The most effective and scalable chemical synthesis of enantiomerically pure (2R,3S)-2,3-dihydroxybutyric acid involves a four-step process.[1][2][3][7][8] This strategy begins with the esterification of a crotonate derivative, followed by the key Sharpless asymmetric dihydroxylation, protection of the resulting diol, and subsequent saponification to yield the desired carboxylic acid. The use of p-phenylbenzyl alcohol in the initial esterification step is highly recommended as it produces a crystalline diol intermediate, which can be easily purified by recrystallization to achieve high enantiomeric purity, thus avoiding the need for chromatography.[2][7][8]

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (ee) achieved at each key step of the synthesis.

| Step | Product | Typical Yield | Enantiomeric Excess (ee) |

| 2 | p-Phenylbenzyl (2R,3S)-2,3-dihydroxybutanoate | 60-81% | >95% |

| 3 | (2R,3S)-p-Phenylbenzyl 2,3-dihydroxybutyrate acetonide | Quantitative | >95% |

| 4 | (2R,3S)-2,3-dihydroxybutyric acid acetonide | 99% | >95% |